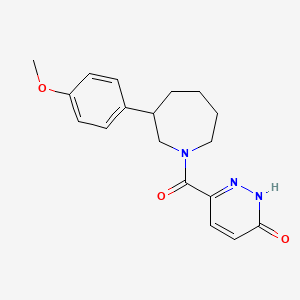![molecular formula C15H20N2O4 B2945030 4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine CAS No. 2034388-27-5](/img/structure/B2945030.png)
4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine is a complex organic compound that features a morpholine ring attached to a pyridine ring via a carbonyl group The oxolan-2-yl group is connected to the pyridine ring through a methoxy linkage
Métodos De Preparación
The synthesis of 4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine typically involves multiple steps, including the formation of the pyridine ring, the introduction of the oxolan-2-yl group, and the attachment of the morpholine ring. One common synthetic route involves the following steps:
Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the oxolan-2-yl group: This step involves the reaction of the pyridine derivative with oxirane (ethylene oxide) under basic conditions to form the oxolan-2-yl group.
Attachment of the morpholine ring: The final step involves the reaction of the intermediate compound with morpholine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolan-2-yl and morpholine groups may play a role in binding to these targets, while the pyridine ring can participate in various interactions, such as hydrogen bonding or π-π stacking.
Comparación Con Compuestos Similares
Similar compounds to 4-{6-[(oxolan-2-yl)methoxy]pyridine-3-carbonyl}morpholine include:
4-(tetrahydro-2-furanylmethoxy)pyridine: This compound lacks the morpholine ring but shares the oxolan-2-yl group and pyridine ring.
4-(methoxypyridine-3-carbonyl)morpholine: This compound lacks the oxolan-2-yl group but retains the morpholine and pyridine rings.
The uniqueness of this compound lies in the combination of these functional groups, which can confer specific properties and reactivity.
Propiedades
IUPAC Name |
morpholin-4-yl-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(17-5-8-19-9-6-17)12-3-4-14(16-10-12)21-11-13-2-1-7-20-13/h3-4,10,13H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFOPPNTBLQHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-(thiophen-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2944957.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2944958.png)
![2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B2944960.png)
![6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2944961.png)




![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/new.no-structure.jpg)

